N-(4-Diethylamino-phenyl)-nicotinamide
Description
N-(4-Diethylamino-phenyl)-nicotinamide is a nicotinamide derivative characterized by a diethylamino-substituted phenyl group attached to the nicotinamide core. The diethylamino group confers electron-donating properties and enhanced solubility in polar solvents, which may influence its pharmacokinetic and pharmacodynamic profiles compared to simpler phenyl-substituted analogs. Nicotinamide derivatives are often explored for their roles in cellular metabolism, enzyme modulation (e.g., NAD+ precursors), and as intermediates in polymer synthesis .
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-19(4-2)15-9-7-14(8-10-15)18-16(20)13-6-5-11-17-12-13/h5-12H,3-4H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOCMPFQYGELHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Diethylamino-phenyl)-nicotinamide typically involves the reaction of 4-diethylaminoaniline with nicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-Diethylamino-phenyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Diethylamino-phenyl)-nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Diethylamino-phenyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(4-Fluorophenyl)-nicotinamide Derivatives
- Structural Differences: The fluorine atom in N-(4-fluorophenyl)-nicotinamide introduces electronegativity, reducing electron density on the phenyl ring compared to the diethylamino group. This affects binding affinity in receptor-ligand interactions.
- Biological Activity: Fluorophenyl derivatives (e.g., S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides) have shown promise as enzyme inhibitors or agonists, with IC50 values in the nanomolar range for specific targets .
- Physicochemical Properties: Fluorine substitution typically increases lipophilicity (higher LogP) but reduces basicity compared to diethylamino-substituted analogs, impacting membrane permeability and metabolic stability.
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide
- Functional Groups : The trifluoromethyl and methoxy groups enhance lipophilicity and steric bulk, which may improve target selectivity but reduce aqueous solubility.
- Pharmacological Profile: This compound is a potent and selective agonist, with structural rigidity from the biphenyl moiety enhancing receptor binding.
N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile
- Electronic Effects: The dimethylamino group is less bulky than diethylamino, while nitro groups are strongly electron-withdrawing, destabilizing the aromatic ring. This contrasts with the electron-donating diethylamino group, which may stabilize charge transfer complexes.
Analytical Methods
- UPLC-MS/MS: A validated method for simultaneous quantification of nicotinamide analogs (e.g., NMN, NAD+) achieves detection limits of 0.075–0.600 μg/mL and recoveries of 84.6–108.6%. This method could be adapted for N-(4-Diethylamino-phenyl)-nicotinamide analysis, leveraging its unique mass transitions (e.g., [M+H]+ at m/z ~300–400) .
- Chromatographic Separation: Glcan BEH Amide columns with gradient elution (e.g., ammonium acetate/acetonitrile) effectively resolve polar nicotinamide derivatives, which would aid in distinguishing diethylamino-substituted compounds from fluorophenyl or nitro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
